1,4-dioxaspiro[4.5]decan-2-ylmethanamine
CAS No.: 45982-66-9
Cat. No.: VC7824403
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
![1,4-dioxaspiro[4.5]decan-2-ylmethanamine - 45982-66-9](/images/structure/VC7824403.png)
Specification
CAS No. | 45982-66-9 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 1,4-dioxaspiro[4.5]decan-3-ylmethanamine |
Standard InChI | InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 |
Standard InChI Key | FHXNYYFOSMSGPE-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)OCC(O2)CN |
Canonical SMILES | C1CCC2(CC1)OCC(O2)CN |
Introduction
Chemical Identity and Structural Features
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine, with the CAS number 45982-66-9, has a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound’s structure consists of a 1,4-dioxaspiro[4.5]decane core, where two oxygen atoms form a ketal bridge across a cyclohexane ring, creating a spiro junction at the 2-position. A methanamine group (-CH₂NH₂) is attached to this spirocyclic framework, introducing a primary amine functionality that enhances its chemical versatility.
Table 1: Key Identifiers of 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine
The spirocyclic structure imposes steric constraints that affect the molecule’s three-dimensional conformation, potentially influencing its binding affinity in biological systems . The primary amine group enables participation in condensation reactions, making the compound a valuable intermediate in organic synthesis.
Synthesis and Manufacturing Pathways
The synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine typically begins with 1,4-cyclohexanedione monoethylene ketal (CAS 4746-97-8), a precursor widely used in spirocyclic compound synthesis . A plausible route involves:
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Ketal Protection: Cyclohexanedione is protected with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one, stabilizing the carbonyl group.
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Reductive Amination: The ketone group in the spirocyclic ketal is converted to an amine via reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride.
This method aligns with protocols for analogous spirocyclic amines, where the ketal moiety remains intact during functional group transformations . Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.
The compound’s stability under ambient conditions is likely comparable to related spirocyclic ketals, which are moisture-sensitive but stable in inert atmospheres .
Applications in Pharmaceutical Research
Application Area | Role of Compound | Biological Target |
---|---|---|
Analgesic Development | Synthetic intermediate | Opioid receptors |
Neurotransmitter Probes | Radiolabeling precursor | Dopamine transporters |
Antidepressant Research | Scaffold for SSRI derivatives | Serotonin reuptake pumps |
These applications capitalize on the compound’s balance of lipophilicity and amine reactivity, enabling efficient modification for target engagement.
Comparative Analysis with Related Compounds
The compound’s uniqueness lies in its spiro[4.5]decane framework combined with a primary amine. Compared to 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), which lacks the amine group, it demonstrates enhanced nucleophilicity and capacity for Schiff base formation . Against 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine (CAS 124499-34-9), the shorter carbon chain in the target compound reduces steric hindrance, potentially improving binding kinetics .
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